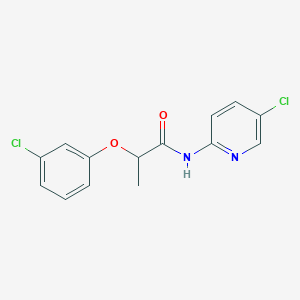
2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide, also known as CPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that regulate a wide range of physiological processes, including pain, inflammation, and mood.
Wirkmechanismus
2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide works by inhibiting the activity of FAAH, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide increases the levels of endocannabinoids in the body, which in turn can have a wide range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide are complex and depend on the specific physiological process being studied. However, some of the general effects of 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide include:
- Increased levels of endocannabinoids in the body
- Modulation of pain perception
- Reduction of inflammation
- Regulation of mood and anxiety
- Modulation of the cardiovascular system
- Regulation of the immune system
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide has several advantages for use in scientific research. For example, it is a highly potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, there are also some limitations to the use of 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide in lab experiments. For example, 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide and its potential applications in scientific research. Some of these directions include:
- Further investigation of the role of endocannabinoids in pain modulation and inflammation
- Development of more potent and selective FAAH inhibitors
- Investigation of the effects of FAAH inhibitors on other physiological processes, such as metabolism and neuroprotection
- Development of novel drug delivery systems for FAAH inhibitors to improve their pharmacokinetic properties
Overall, 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide is a valuable tool for studying the role of endocannabinoids in various physiological processes. Its potent inhibition of FAAH makes it a valuable asset for researchers studying the complex interactions between endocannabinoids and other physiological systems.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide involves the reaction of 3-chlorophenol with 2-bromo-N-(5-chloro-2-pyridinyl)propanamide in the presence of a palladium catalyst. The resulting intermediate is then treated with a base to yield 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes. For example, 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide has been used to investigate the role of endocannabinoids in pain modulation, inflammation, and anxiety. 2-(3-chlorophenoxy)-N-(5-chloro-2-pyridinyl)propanamide has also been used to study the effects of endocannabinoids on the cardiovascular system and the immune system.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(20-12-4-2-3-10(15)7-12)14(19)18-13-6-5-11(16)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGNUZXKLKWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
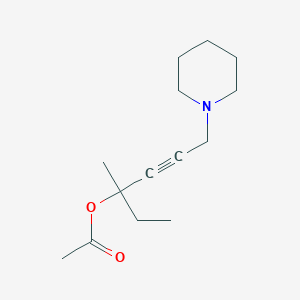
![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)
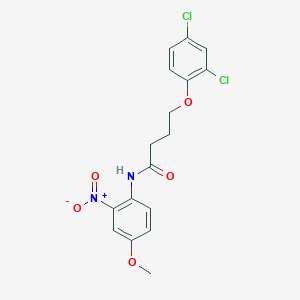
![1-cyclohexyl-2-{[5-(3-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5053422.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5053427.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
![4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B5053441.png)
![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5053447.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053458.png)
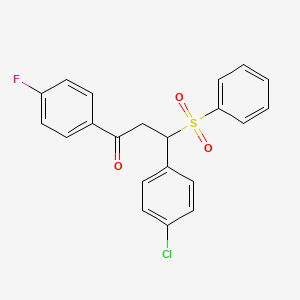
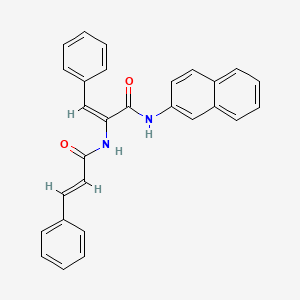
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)